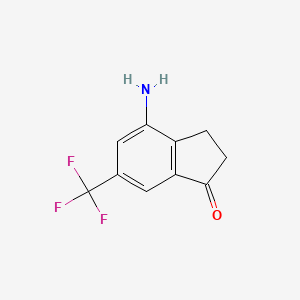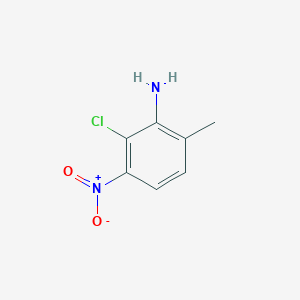
1-(Difluoromethoxy)-2-iodonaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethoxy)-2-iodonaphthalene is an organic compound that features both difluoromethoxy and iodine functional groups attached to a naphthalene ring
Preparation Methods
The synthesis of 1-(Difluoromethoxy)-2-iodonaphthalene typically involves the introduction of the difluoromethoxy group and the iodine atom onto the naphthalene ring. One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group, followed by iodination reactions to attach the iodine atom. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity .
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and scalability. These methods often utilize advanced techniques to control reaction parameters and optimize the efficiency of the synthesis .
Chemical Reactions Analysis
1-(Difluoromethoxy)-2-iodonaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding naphthoquinones or reduction to form dihydronaphthalenes.
Cross-Coupling Reactions: The iodine atom can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized naphthalenes, while cross-coupling reactions can produce complex polycyclic structures .
Scientific Research Applications
1-(Difluoromethoxy)-2-iodonaphthalene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used to study the effects of difluoromethoxy and iodine groups on biological systems.
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and specialty chemicals.
Mechanism of Action
The mechanism by which 1-(Difluoromethoxy)-2-iodonaphthalene exerts its effects depends on the specific application. In biological systems, the difluoromethoxy group can interact with enzymes or receptors, potentially altering their activity or binding affinity. The iodine atom may also participate in halogen bonding, influencing molecular interactions and stability .
At the molecular level, the compound’s effects are mediated through its interactions with specific targets, such as proteins or nucleic acids. These interactions can modulate signaling pathways, enzyme activities, or gene expression, leading to various biological outcomes .
Comparison with Similar Compounds
1-(Difluoromethoxy)-2-iodonaphthalene can be compared with other similar compounds, such as:
1-(Trifluoromethoxy)-2-iodonaphthalene: This compound has a trifluoromethoxy group instead of a difluoromethoxy group.
1-(Difluoromethoxy)-2-bromonaphthalene: Replacing the iodine atom with a bromine atom can affect the compound’s reactivity in substitution and cross-coupling reactions.
1-(Difluoromethoxy)-2-chloronaphthalene:
The uniqueness of this compound lies in its combination of difluoromethoxy and iodine functional groups, which confer distinct reactivity and versatility in various chemical transformations .
Properties
Molecular Formula |
C11H7F2IO |
|---|---|
Molecular Weight |
320.07 g/mol |
IUPAC Name |
1-(difluoromethoxy)-2-iodonaphthalene |
InChI |
InChI=1S/C11H7F2IO/c12-11(13)15-10-8-4-2-1-3-7(8)5-6-9(10)14/h1-6,11H |
InChI Key |
YPPSUYPAIKZGFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2OC(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



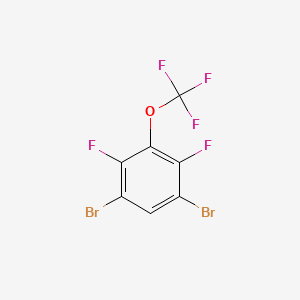
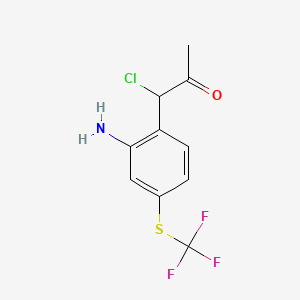
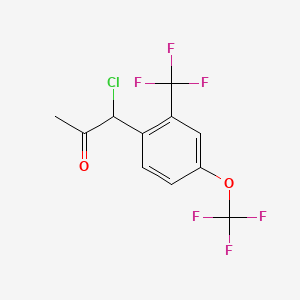
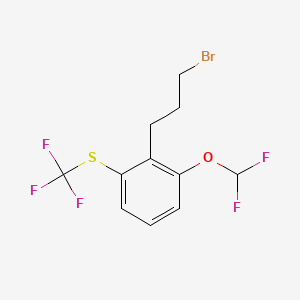



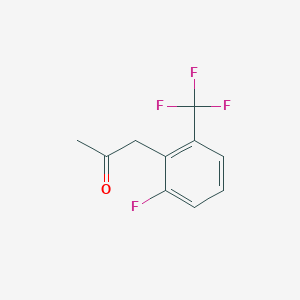

![Rac-benzyl (1R,6S)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B14048903.png)
